(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al

Catalog No.
S12839551
CAS No.
M.F
C30H48O5
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-die...

Product Name

(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al

IUPAC Name

(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2S)-3,4-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C30H48O5/c1-17(2)14-22(32)25(35)18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19+,20+,22?,23-,24-,25?,26-,28+,29-,30+/m0/s1

InChI Key

DPEQOLIYWHNRCA-ZJNVDXJQSA-N

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O

(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is a complex triterpenoid compound belonging to the cucurbitane family. Triterpenoids are a class of chemical compounds composed of three terpene units and are characterized by their diverse structures and biological activities. This specific compound features multiple hydroxyl groups at positions 3, 7, 23, and 24, contributing to its unique chemical properties and potential biological functions. The molecular formula for this compound can be expressed as C30H46O5C_{30}H_{46}O_5 .

The chemical reactivity of (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is influenced by its hydroxyl groups, which can participate in various reactions such as:

  • Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds or acids.
  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Condensation reactions: They can also engage in condensation reactions with aldehydes or ketones.

These reactions enable the modification of the compound's structure, potentially enhancing its biological activity or altering its solubility and stability.

Cucurbitane-type triterpenoids, including (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al, have been reported to exhibit a range of biological activities:

  • Anticancer Properties: Research indicates that cucurbitane triterpenoids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects: These compounds have shown potential in reducing inflammation through the modulation of inflammatory pathways .
  • Antimicrobial Activity: Some studies suggest that cucurbitane derivatives possess antimicrobial properties against a variety of pathogens.

The synthesis of (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al can be achieved through several methods:

  • Extraction from Natural Sources: This compound can be isolated from plants within the Cucurbitaceae family using solvent extraction techniques followed by chromatographic purification.
  • Chemical Synthesis: Synthetic routes may involve multi-step organic reactions starting from simpler precursors. For instance:
    • Starting with cucurbitacin A or related triterpenoids.
    • Employing selective hydroxylation reactions to introduce hydroxyl groups at specific positions.
    • Utilizing protecting group strategies to manage reactive sites during synthesis.

The applications of (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al are diverse and include:

  • Pharmaceuticals: Due to its bioactive properties, it is being explored for development into therapeutic agents for cancer and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for incorporation into cosmetic formulations aimed at skin health.
  • Nutraceuticals: The compound may also be used in dietary supplements for its potential health benefits.

Interaction studies involving (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al focus on its effects on various biological systems:

  • Drug Interactions: Investigations into how this compound interacts with common pharmaceuticals can inform safety profiles and efficacy when used in combination therapies.
  • Synergistic Effects: Studies may explore how this compound works synergistically with other natural products or synthetic drugs to enhance therapeutic outcomes.

Several similar compounds within the cucurbitane family exhibit structural similarities but differ in biological activity and applications. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Cucurbitacin EC30H46O6Known for strong anticancer activity
Cucurbitacin IC30H46O6Exhibits significant anti-inflammatory properties
22-Deoxocucurbitoside BC30H44O8Notable for its glycoside form and enhanced solubility

(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al stands out due to its specific hydroxyl group arrangement and associated biological activities that may differ from those of other cucurbitane-type triterpenoids. This unique structural feature contributes to its distinct pharmacological profile and potential therapeutic applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

488.35017463 g/mol

Monoisotopic Mass

488.35017463 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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